N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
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Overview
Description
N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidine ring, an oxazole ring, and a carboxamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrrolidine and oxazole rings are coupled together using amide bond formation reactions, typically involving reagents like carbodiimides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazolidinones, are structurally related.
Uniqueness
N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is unique due to the combination of its pyrrolidine and oxazole rings, along with the methoxy and carboxamide functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNNMXQIGZUAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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